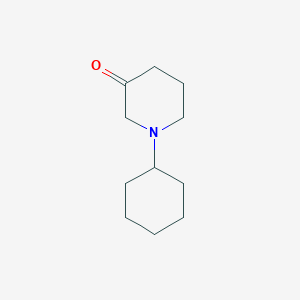

1-Cyclohexyl-piperidin-3-one

Descripción

1-Cyclohexyl-piperidin-3-one is a piperidinone derivative featuring a cyclohexyl group substituted at the nitrogen (position 1) of the six-membered piperidin-3-one ring. Cyclohexyl groups are often used to enhance lipophilicity, influencing pharmacokinetics and target binding .

Propiedades

IUPAC Name |

1-cyclohexylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOIOSRZHMQCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of cyclohexylamine with 3-chloropropionyl chloride followed by cyclization can yield 1-Cyclohexyl-piperidin-3-one. Another method involves the reduction of 1-cyclohexyl-3-piperidone using phenylsilane and an iron complex as a catalyst .

Industrial Production Methods: Industrial production of 1-Cyclohexyl-piperidin-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the production process, making it more cost-effective and scalable .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclohexyl-piperidin-3-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Functionalized piperidine derivatives with various substituents.

Aplicaciones Científicas De Investigación

1-Cyclohexyl-piperidin-3-one has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Cyclohexyl vs. Aromatic Substituents : Phencyclidine (PCP) incorporates a phenyl group, enhancing aromatic interactions with CNS targets , while 1-Cyclohexyl-piperidin-3-one’s cyclohexyl group likely improves membrane permeability .

- Functional Group Impact : The nitrosourea moiety in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enables alkylation of nucleic acids and proteins , whereas the ketone in 1-Cyclohexyl-piperidin-3-one may participate in hydrogen bonding or serve as a synthetic intermediate.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Data

Key Findings:

- Lipophilicity : 1-Cyclohexyl-piperidin-3-one’s cyclohexyl group likely increases logP compared to piperidin-3-one hydrochloride, enhancing blood-brain barrier penetration .

- Protein Binding : Cyclohexyl-containing compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit 40–60% plasma protein binding, suggesting similar behavior for 1-Cyclohexyl-piperidin-3-one .

- Metabolism : Nitrosoureas degrade rapidly (5-minute half-life in mice) , while PCP’s stability contributes to its prolonged psychoactive effects .

Table 3: Toxicity Data of Selected Compounds

Key Insights:

- Safety Risks : Cyclohexyl-containing analogs like 1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine exhibit acute oral toxicity (Category 4) and irritation hazards , suggesting similar precautions for 1-Cyclohexyl-piperidin-3-one.

- Neurotoxicity : PCP’s NMDA receptor antagonism contrasts with 1-Cyclohexyl-piperidin-3-one’s undefined mechanism, highlighting structural nuance in biological outcomes .

Research Highlights:

- Protein vs. Nucleic Acid Binding : Cyclohexyl groups in nitrosoureas preferentially bind proteins (e.g., albumin, poly-L-lysine) via carbamoylation, while chloroethyl groups target nucleic acids . This suggests 1-Cyclohexyl-piperidin-3-one may interact with protein targets.

- Therapeutic Potential: Nitrosoureas’ dual mechanism (alkylation + carbamoylation) underlines the pharmacological versatility of cyclohexyl-piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.